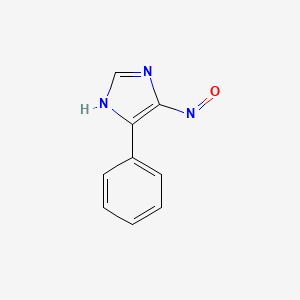![molecular formula C44H32N2O B14326191 N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) CAS No. 105653-68-7](/img/structure/B14326191.png)
N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a phenylnaphthalen-2-amine moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable naphthalen-2-amine derivative reacts with a bis(halophenyl) ether under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or naphthyl groups are substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological responses. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and materials science applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-diethylaminoacetamide)
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) stands out due to its unique structural features, such as the presence of both phenylene and naphthalen-2-amine groups. This structural complexity imparts distinct photophysical and chemical properties, making it valuable in various advanced applications, particularly in materials science and biological research.
Propiedades
Número CAS |
105653-68-7 |
|---|---|
Fórmula molecular |
C44H32N2O |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
N-[4-[4-(N-naphthalen-2-ylanilino)phenoxy]phenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C44H32N2O/c1-3-15-37(16-4-1)45(41-21-19-33-11-7-9-13-35(33)31-41)39-23-27-43(28-24-39)47-44-29-25-40(26-30-44)46(38-17-5-2-6-18-38)42-22-20-34-12-8-10-14-36(34)32-42/h1-32H |
Clave InChI |
UCBFUAIMDWOUGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


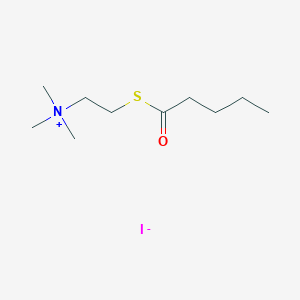
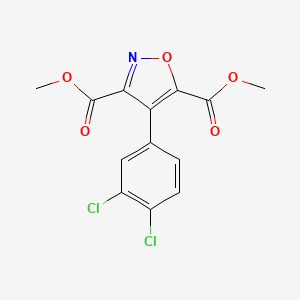
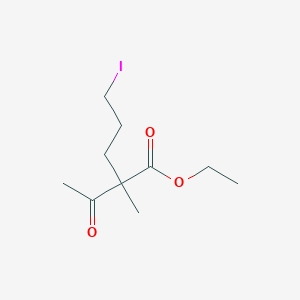


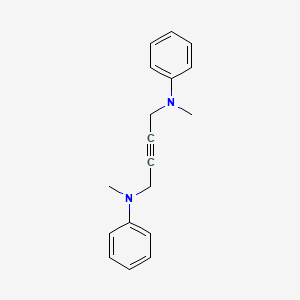
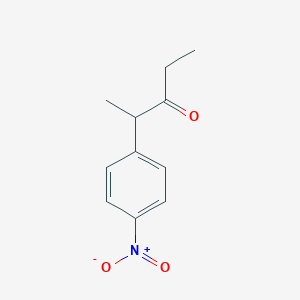
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

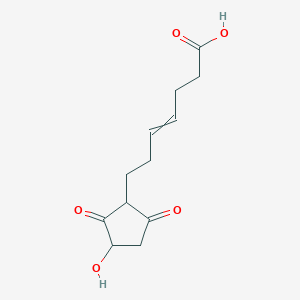
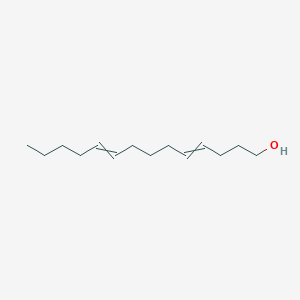
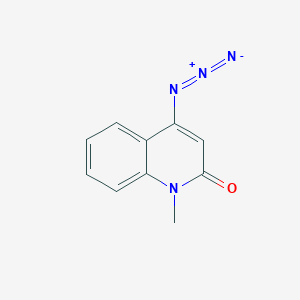
![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
